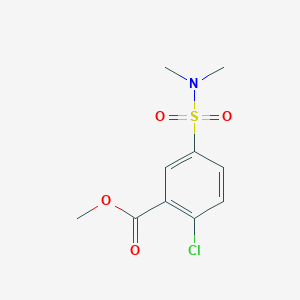

Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate” is a chemical compound with the molecular formula C10H12ClNO4S . It has a molecular weight of 277.72 .

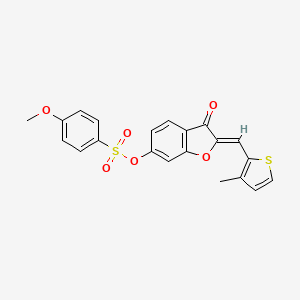

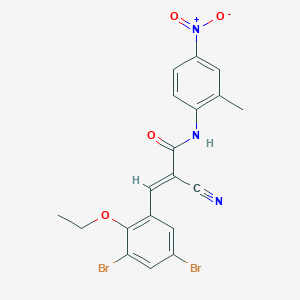

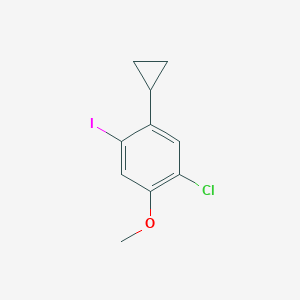

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate” consists of a benzoate core with a methyl ester group, a chloro group at the 2-position, and a dimethylsulfamoyl group at the 5-position .Scientific Research Applications

Synthesis and Chemical Properties : A study by Kimura and Hourai (2005) focuses on a similar compound, "Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate," commonly known as amidoflumet, an acaricide. They examined its molecular structure, revealing important intramolecular interactions that are crucial for its chemical behavior (Kimura & Hourai, 2005).

Applications in Nucleic Acid Research : Kempe et al. (1982) described the use of similar benzoate derivatives in the selective protection of ribonucleosides. This methodology is significant for the synthesis of RNA and DNA-RNA mixtures, highlighting the compound's role in molecular biology research (Kempe et al., 1982).

Analytical Chemistry : Wu et al. (2008) developed a method for determining various preservatives in cosmetics using ultra-performance liquid chromatography, where similar benzoate compounds were likely used as standards or reference compounds (Wu, Wang, Wang, & Ma, 2008).

Pharmaceutical Synthesis : Yu et al. (2016) described a process for synthesizing methyl 2-(chlorosulfonyl)benzoate, a compound structurally related to Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate. Their research demonstrates its potential in pharmaceutical synthesis and the importance of controlling side reactions in these processes (Yu, Dong, Xie, Liu, & Su, 2016).

Material Science : In another study, Lu et al. (1996) explored the vapor deposition polymerization of compounds related to Methyl 2-chloro-5-(dimethylsulfamoyl)benzoate, highlighting its potential applications in creating new polymeric materials (Lu, Hsu, Chou, & Chou, 1996).

Environmental Chemistry : Choudhury and Dureja (1996) investigated the reaction of a similar compound, chlorimuron-ethyl, with diazomethane, which has implications for understanding the environmental behavior and degradation pathways of such chemicals (Choudhury & Dureja, 1996).

properties

IUPAC Name |

methyl 2-chloro-5-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-12(2)17(14,15)7-4-5-9(11)8(6-7)10(13)16-3/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRHSDALQYFFIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)

![N-[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2408142.png)

![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)

![5-(Pyrazin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2408149.png)

![N-(3-Imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2408153.png)

![2-(2-(2,4-dichlorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2408154.png)